Anti-HIV Activity: Interiorin's Moderate Potency Defines a Niche for Screening Cascades
Interiorin demonstrates a reproducible anti-HIV EC₅₀ of 1.6 µg/mL in H9 lymphocyte assays [1]. This places it at the mid‑range of the activity spectrum: it is 3.2‑fold less potent than schisantherin D (EC₅₀ = 0.5 µg/mL, TI = 50.6) [2] yet 5‑fold more potent than interiotherin A (EC₅₀ = 3.1 µg/mL, TI = 13.2) [2]. Such an intermediate potency makes interiorin a useful benchmark for SAR studies aiming to optimize the balance between antiviral efficacy and therapeutic window.
| Evidence Dimension | Anti-HIV activity (EC₅₀, µg/mL) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | Schisantherin D: 0.5; Interiotherin A: 3.1 |
| Quantified Difference | Interiorin is 3.2× less potent than schisantherin D; 1.9× more potent than interiotherin A |
| Conditions | In vitro HIV replication in H9 lymphocytes |
Why This Matters
This quantified activity defines interiorin's place in screening workflows where extremely potent leads may obscure SAR nuances.
- [1] Pu, J. X.; Yang, L. M.; Xiao, W. L.; Li, R. T.; Lei, C.; Gao, X. M.; Huang, S. X.; Li, S. H.; Zheng, Y. T.; Huang, H.; Sun, H. D. Compounds from Kadsura heteroclita and related anti-HIV activity. Phytochemistry 2008, 69 (5), 1266–1272. View Source
- [2] Chen, D. F.; Zhang, S. X.; Chen, K.; Zhou, B. N.; Wang, P.; Cosentino, L. M.; Lee, K. H. Two new lignans, interiotherins A and B, as anti-HIV principles from Kadsura interior. Journal of Natural Products 1996, 59 (11), 1066–1068. View Source
